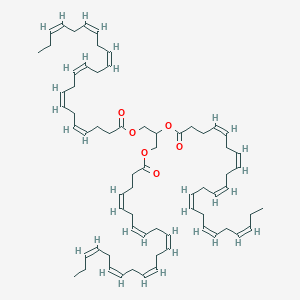
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as DCMF, is a thiobarbituric acid derivative that has been extensively studied for its potential use in scientific research. DCMF has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various cellular and molecular processes.
作用机制
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
生化和生理效应
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of various enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to have antioxidant and anti-inflammatory effects, and has been shown to protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
One advantage of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various cellular and molecular processes. However, one limitation of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is its potential toxicity, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid. One area of interest is the development of novel 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to identify its potential therapeutic applications in various disease states. Finally, research is also needed to better understand the potential risks associated with the use of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to develop strategies to minimize these risks in experimental systems.
合成方法
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with p-methoxybenzaldehyde and 4-morpholinophenylacetic acid, followed by the addition of thiourea and barbituric acid. The resulting product is then purified using various chromatography techniques.
科学研究应用
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects in animal models. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
121608-36-4 |
|---|---|
产品名称 |
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid |
分子式 |
C28H23Cl2N3O4S |
分子量 |
568.5 g/mol |
IUPAC 名称 |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23Cl2N3O4S/c1-36-21-11-5-18(6-12-21)17-22-26(34)32(20-9-7-19(8-10-20)31-13-15-37-16-14-31)28(38)33(27(22)35)25-23(29)3-2-4-24(25)30/h2-12,17H,13-16H2,1H3/b22-17- |
InChI 键 |
GHAWZYGKVZFVIR-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5 |
同义词 |
(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morp holin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



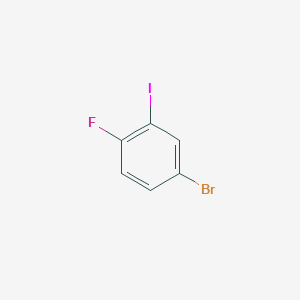

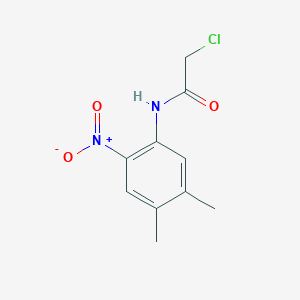
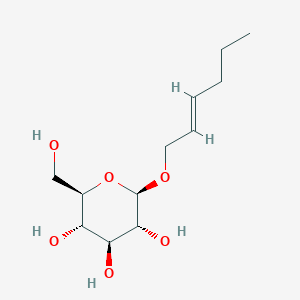
![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
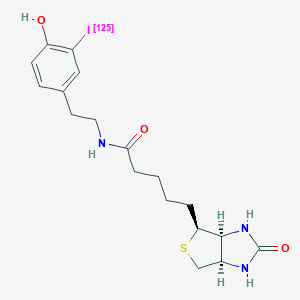
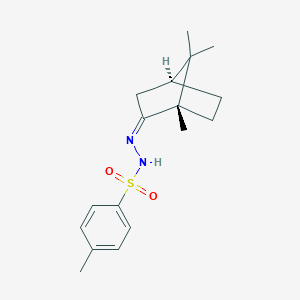
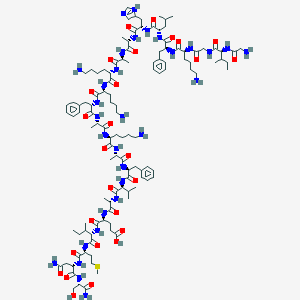
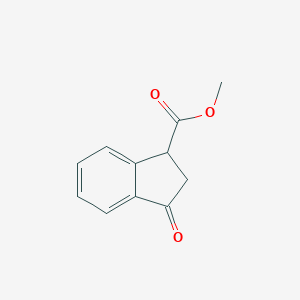
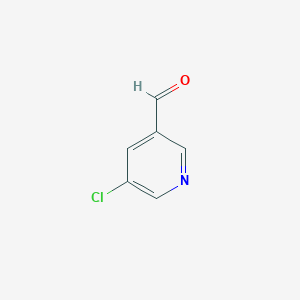
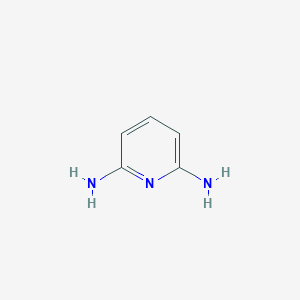
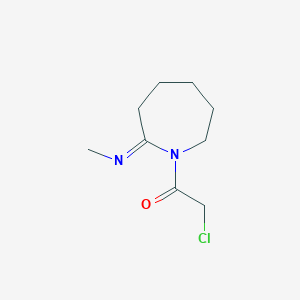
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
